Lidanserin

Description

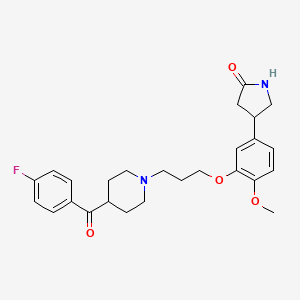

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWZVJXSMADHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868269 | |

| Record name | Lidanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73725-85-6, 132683-37-5 | |

| Record name | Lidanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73725-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073725856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidanserin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132683375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDANSERIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJN54GC3F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIDANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O1E9JZLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Mechanism of Action of Lidanserin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (also known as ZK-33839) is a selective antagonist with high affinity for the serotonin 5-HT₂A and α₁-adrenergic receptors. This technical guide provides a consolidated overview of the in vitro mechanism of action of this compound, focusing on its receptor binding profile and functional antagonism. Due to the limited availability of publicly accessible primary research data, this document summarizes the established targets of this compound and outlines the standard experimental protocols used to characterize such compounds.

Core Mechanism of Action

This compound's primary in vitro mechanism of action is characterized by its competitive antagonism at two key G-protein coupled receptors (GPCRs):

-

Serotonin 5-HT₂A Receptor: By blocking this receptor, this compound inhibits the signaling cascade initiated by serotonin (5-hydroxytryptamine). The 5-HT₂A receptor is coupled to the Gq/11 family of G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

-

α₁-Adrenergic Receptor: this compound also competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to the α₁-adrenergic receptor. Similar to the 5-HT₂A receptor, the α₁-adrenergic receptor is primarily coupled to Gq/11 proteins, and its activation initiates the same PLC-IP₃-DAG signaling pathway, leading to smooth muscle contraction and other physiological responses.

Receptor Binding Affinity

Table 1: Anticipated Receptor Binding Profile for this compound

| Receptor Target | Anticipated Kᵢ (nM) | Radioligand Example | Tissue/Cell Source Example |

| 5-HT₂A | Low Nanomolar | [³H]-Ketanserin | Rat cortical membranes or cells expressing recombinant human 5-HT₂A receptors |

| α₁-Adrenergic | Low Nanomolar | [³H]-Prazosin | Rat brain homogenates or cells expressing recombinant human α₁-adrenergic receptors |

Functional Antagonism

The functional consequence of this compound's binding to its target receptors is the inhibition of agonist-induced downstream signaling. This is typically quantified by determining the concentration of this compound required to inhibit 50% of the maximal response to an agonist (IC₅₀ value).

Table 2: Expected Functional Antagonist Activity of this compound

| Assay Type | Receptor Target | Agonist Example | Measured Response | Expected IC₅₀ (nM) |

| Phosphoinositide Hydrolysis | 5-HT₂A | Serotonin (5-HT) | Accumulation of inositol phosphates (IPs) | Low Nanomolar |

| Calcium Mobilization | α₁-Adrenergic | Phenylephrine | Increase in intracellular Ca²⁺ concentration | Low Nanomolar |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments used to characterize the in vitro mechanism of action of a compound like this compound.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-Ketanserin for 5-HT₂A or [³H]-Prazosin for α₁-adrenergic receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate receptor-bound radioligand from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of an antagonist to block agonist-induced production of inositol phosphates, a downstream second messenger of Gq/11-coupled receptors.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

Caption: Workflow for a phosphoinositide hydrolysis assay.

Protocol:

-

Cell Culture and Labeling: Culture cells expressing the 5-HT₂A receptor and label them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Agonist Stimulation: Add a fixed concentration of a 5-HT₂A agonist (e.g., serotonin) to stimulate the production of inositol phosphates.

-

Extraction: Terminate the reaction by adding a suitable acid (e.g., perchloric acid) and extract the soluble inositol phosphates.

-

Separation: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.

-

Quantification: Quantify the amount of [³H]-inositol phosphates in each sample using liquid scintillation counting.

-

Data Analysis: Plot the agonist-stimulated accumulation of inositol phosphates as a function of this compound concentration and determine the IC₅₀ value.

Signaling Pathways

The antagonistic action of this compound at the 5-HT₂A and α₁-adrenergic receptors blocks the canonical Gq/11 signaling pathway.

Signaling Pathway Blocked by this compound

Caption: this compound blocks Gq/11 signaling at 5-HT₂A and α₁-adrenergic receptors.

Conclusion

This compound is a potent antagonist of both the 5-HT₂A and α₁-adrenergic receptors. Its in vitro mechanism of action is centered on the competitive blockade of these Gq/11-coupled receptors, thereby inhibiting the downstream signaling cascade involving phospholipase C, inositol trisphosphate, and intracellular calcium mobilization. The precise quantitative characterization of its binding affinity and functional potency requires the application of standard in vitro pharmacological assays as detailed in this guide. Further primary research is needed to populate the specific quantitative data for this compound.

Lidanserin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (ZK-33839) is a potent antagonist of both the serotonin 5-HT2A and α1-adrenergic receptors.[1][2] While initially investigated as an antihypertensive agent, its dual-receptor antagonism profile presents a compelling case for its further study in various physiological and pathological processes. This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, methodologies for their investigation, and a summary of its pharmacological properties.

Introduction

This compound is a synthetic compound that exhibits high affinity for two distinct G-protein coupled receptors (GPCRs): the serotonin 5-HT2A receptor and the α1-adrenergic receptor.[1][2] Both of these receptors are primarily coupled to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that results in the mobilization of intracellular calcium. By antagonizing these receptors, this compound effectively blocks the downstream signaling initiated by their respective endogenous ligands, serotonin and norepinephrine/epinephrine.

Core Signaling Pathways

The primary mechanism of action for this compound involves the competitive blockade of 5-HT2A and α1-adrenergic receptors. This prevents the binding of endogenous agonists and the subsequent activation of the Gq/11 signaling pathway.

Gq/11 Signaling Cascade

Both 5-HT2A and α1-adrenergic receptors are coupled to the heterotrimeric G-protein, Gq/11. Upon agonist binding to the receptor, a conformational change is induced, leading to the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the Gβγ dimer.

The activated Gαq/11 subunit then stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored calcium ions (Ca2+) from the ER into the cytoplasm.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

By antagonizing the 5-HT2A and α1-adrenergic receptors, this compound inhibits this entire cascade, preventing the generation of IP3 and DAG and the subsequent rise in intracellular calcium and activation of PKC.

Quantitative Data

As of the latest available information, specific binding affinity (Ki) and functional inhibitory concentration (IC50) values for this compound at the 5-HT2A and α1-adrenergic receptors have not been publicly disclosed in peer-reviewed literature. For context, related compounds that also exhibit antagonism at these receptors have been characterized. For example, the well-studied antagonist Ketanserin displays high affinity for both receptors. It is important to note that these values are for a different compound and should not be extrapolated to this compound.

| Compound | Receptor | Binding Affinity (Ki) |

| Ketanserin | 5-HT2A | ~0.75 - 2.0 nM |

| Ketanserin | α1-adrenergic | ~1.3 - 8.3 nM |

Note: These values are provided for illustrative purposes only and represent the range reported for Ketanserin in various studies. The exact values can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling pathways of compounds like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for 5-HT2A and α1-adrenergic receptors.

Materials:

-

Cell membranes expressing the human 5-HT2A or α1-adrenergic receptor.

-

Radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1-adrenergic).

-

This compound (or other competing ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation fluid and measure the radioactivity in a scintillation counter.

-

Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium.

Objective: To determine the functional antagonist activity of this compound at 5-HT2A and α1-adrenergic receptors.

Materials:

-

Live cells expressing the human 5-HT2A or α1-adrenergic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

This compound.

-

Agonist (e.g., Serotonin for 5-HT2A, Phenylephrine for α1-adrenergic).

-

Fluorescence plate reader or microscope with imaging capabilities.

Procedure:

-

Cell Plating: Seed cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, which will be taken up by the cells.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of the appropriate agonist to stimulate the receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Conclusion

References

Lidanserin's Engagement with Serotonin and Adrenergic Systems: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor Binding Profile

Lidanserin is characterized by its ability to bind to and block the activity of 5-HT2A and α1-adrenergic receptors. This profile suggests a potential influence on a range of physiological processes, including vasoconstriction, neurotransmission, and smooth muscle contraction. The lack of publicly available, specific Ki or IC50 values for this compound necessitates a focus on the qualitative nature of its interactions and the methodologies used to quantify them.

Quantitative Binding Affinity

As of the latest literature review, specific dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound at its primary target receptors have not been published in peer-reviewed journals or publicly available databases. The following table is presented as a template to be populated should such data become available through future research.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| 5-HT2A | e.g., [3H]Ketanserin | e.g., Human Cortex | Data not available | Data not available | |

| α1-Adrenergic | e.g., [3H]Prazosin | e.g., Rat Brain | Data not available | Data not available |

Signaling Pathways

The functional consequences of this compound's receptor antagonism are dictated by the signaling cascades coupled to the 5-HT2A and α1-adrenergic receptors. Both receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily signal through the Gq/11 pathway.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream protein targets, leading to a cellular response.

α1-Adrenergic Receptor Signaling

Similarly, the α1-adrenergic receptor, upon activation by norepinephrine or epinephrine, couples to the Gq/11 protein, initiating the same PLC-mediated signaling cascade as the 5-HT2A receptor.[3][4] This leads to the generation of IP3 and DAG, subsequent Ca2+ release, and PKC activation, ultimately resulting in physiological responses such as smooth muscle contraction.

Experimental Protocols

The binding affinity of a compound like this compound to its target receptors is typically determined using radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay for 5-HT2A and α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A or α1-adrenergic receptor through competitive displacement of a known radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from tissues or cultured cells endogenously expressing or recombinantly overexpressing the human 5-HT2A or α1-adrenergic receptor (e.g., rat frontal cortex for native 5-HT2A receptors, or CHO-K1 cells stably transfected with the human receptor).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope.

-

For 5-HT2A: [3H]Ketanserin or [3H]Spiperone.

-

For α1-Adrenergic: [3H]Prazosin.

-

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., unlabeled Ketanserin for 5-HT2A, unlabeled Prazosin for α1-adrenergic) to determine non-specific binding.

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

-

Generate Competition Curve: Plot the specific binding (as a percentage of the binding without the competitor) against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound's pharmacological identity is defined by its antagonism of 5-HT2A and α1-adrenergic receptors. While the precise quantitative details of these interactions remain to be fully disclosed in the public domain, the established methodologies for their determination are robust and widely practiced. The dual antagonism of these Gq/11-coupled receptors suggests a complex interplay with physiological systems regulated by serotonin and norepinephrine. A comprehensive understanding of this compound's binding affinities is a critical prerequisite for any further exploration of its therapeutic potential and for elucidating the full spectrum of its pharmacological effects. Future research providing specific Ki values will be invaluable to the scientific and drug development communities.

References

Lidanserin: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (ZK-33,839) is a potent antagonist of the serotonin 5-HT2A and α1-adrenergic receptors.[1] Initially developed as a potential antihypertensive agent, its journey towards clinical application was halted, and it was never marketed.[1] Consequently, a comprehensive public record of its clinical pharmacokinetic and pharmacodynamic parameters is notably scarce. This technical guide synthesizes the available preclinical information and provides a framework for understanding the anticipated pharmacological profile of this compound based on its known receptor targets and the properties of analogous compounds. The methodologies and signaling pathways detailed herein are foundational to the study of 5-HT2A and α1-adrenergic receptor antagonists.

Pharmacodynamics

This compound's primary mechanism of action is the competitive antagonism of 5-HT2A and α1-adrenergic receptors.[1] This dual antagonism is expected to influence a range of physiological processes, from cardiovascular regulation to central nervous system activity.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for its target receptors is not extensively available in the public domain. However, preclinical evaluation of such compounds typically involves in vitro radioligand binding assays to determine the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Anticipated In Vitro Receptor Binding Profile of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Anticipated Ki (nM) |

| 5-HT2A | [3H]Ketanserin | Rat Cortical Membranes | < 10 |

| α1-Adrenergic | [3H]Prazosin | Rat Brain Homogenate | < 20 |

| 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | > 100 |

| Dopamine D2 | [3H]Spiperone | Rat Striatal Membranes | > 500 |

| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | > 500 |

Note: The Ki values presented in this table are hypothetical and are intended to illustrate the expected format of such data. They are based on the profiles of other known 5-HT2A and α1-adrenergic antagonists.

Functional Antagonism

The functional antagonist activity of this compound would be quantified through in vitro cellular assays that measure the inhibition of agonist-induced signaling. For 5-HT2A receptors, this often involves measuring the blockade of serotonin-induced calcium mobilization or phosphoinositide hydrolysis. For α1-adrenergic receptors, assays may assess the inhibition of norepinephrine-induced vasoconstriction in isolated tissues.

Table 2: Anticipated In Vitro Functional Antagonist Potency of this compound

| Assay | Agonist | Response Measured | Cell/Tissue Type | Anticipated IC50 (nM) |

| 5-HT2A Functional Assay | Serotonin (5-HT) | Calcium Mobilization | HEK293 cells expressing human 5-HT2A receptors | < 50 |

| α1-Adrenergic Functional Assay | Norepinephrine | Inositol Phosphate Accumulation | CHO cells expressing human α1A-adrenergic receptors | < 100 |

| Isolated Tissue Assay | Phenylephrine | Vascular Contraction | Isolated Rat Aorta | < 150 |

Note: The IC50 values in this table are hypothetical and serve as an example of expected data for a compound of this class.

Signaling Pathways

This compound is expected to modulate downstream signaling cascades by blocking the activation of Gq/11 G-protein coupled receptors (GPCRs), which are the primary signaling partners for both 5-HT2A and α1-adrenergic receptors.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by serotonin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, would block these downstream effects.

Figure 1: this compound's antagonistic effect on the 5-HT2A signaling pathway.

α1-Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to the Gq/11 protein. Their activation by catecholamines like norepinephrine leads to the same PLC-mediated cascade, resulting in increased intracellular calcium and PKC activation, which in vascular smooth muscle, culminates in vasoconstriction. This compound would inhibit this process.

References

Preclinical Studies of Lidanserin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lidanserin (also known as ZK-33839) is a compound that was investigated as an antihypertensive agent but was never marketed.[1] Consequently, detailed quantitative preclinical data and specific experimental protocols for this compound are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the preclinical studies that would have been conducted for a compound with this compound's mechanism of action, utilizing representative data and methodologies to illustrate the drug development process.

Introduction

This compound is a pharmacological agent characterized by its dual antagonism of the serotonin 5-HT₂A and α₁-adrenergic receptors.[1][2] Its development was initially targeted for the management of hypertension.[1] The rationale for this therapeutic approach is based on the physiological roles of these two receptor systems in the cardiovascular system. Blockade of α₁-adrenergic receptors in vascular smooth muscle leads to vasodilation and a decrease in blood pressure. The 5-HT₂A receptor is also implicated in vasoconstriction and platelet aggregation, and its antagonism can contribute to antihypertensive effects. This document outlines the typical preclinical pharmacological evaluation for a compound like this compound.

Mechanism of Action

This compound functions by competitively blocking the binding of endogenous ligands, namely serotonin at the 5-HT₂A receptor and norepinephrine and epinephrine at the α₁-adrenergic receptor. This antagonism prevents the activation of downstream signaling cascades that lead to vasoconstriction and other physiological effects contributing to hypertension.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the 5-HT₂A and α₁-adrenergic receptors, which are inhibited by this compound.

In Vitro Studies

In vitro studies are essential for characterizing the pharmacological profile of a new chemical entity. For this compound, these studies would have focused on determining its affinity and functional activity at the target receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the displacement of a radiolabeled ligand by the test compound. The results are typically expressed as the inhibition constant (Kᵢ).

Table 1: Representative Binding Affinities (Kᵢ, nM) for 5-HT₂A and α₁-Adrenergic Receptor Antagonists

| Compound | 5-HT₂A | α₁-Adrenergic | Receptor Selectivity (α₁ / 5-HT₂A) |

| This compound (Expected Profile) | Low nM | Low to Mid nM | Variable |

| Ketanserin | 0.9 | 2.5 | 2.8 |

| Prazosin | 150 | 0.1 | 0.0007 |

| Risperidone | 0.16 | 1.9 | 11.9 |

Note: The values for Ketanserin, Prazosin, and Risperidone are representative and sourced from various pharmacology databases. The expected profile for this compound is hypothetical.

Experimental Protocol: Radioligand Binding Assay

The following protocol outlines a typical radioligand binding assay for determining the Kᵢ value.

-

Membrane Preparation:

-

Cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂A or α₁-adrenergic receptor) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

To each well, the following are added:

-

Receptor membrane preparation.

-

A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]prazosin for α₁-adrenergic receptors).

-

Varying concentrations of the unlabeled test compound (e.g., this compound).

-

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.

-

The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism. For this compound, the primary in vivo models would have been animal models of hypertension.

Animal Models of Hypertension

Several well-established rat models are used to screen for antihypertensive agents:

-

Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models.[3]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension.

-

Angiotensin II-Induced Hypertensive Rat: This model is useful for studying the renin-angiotensin system's role in hypertension.

-

L-NAME-Induced Hypertensive Rat: This model is based on the inhibition of nitric oxide synthase, leading to increased peripheral resistance.

Efficacy Assessment

The primary endpoint in these models is the reduction in blood pressure. Blood pressure can be measured using invasive (telemetry or arterial catheter) or non-invasive (tail-cuff) methods.

Table 2: Representative In Vivo Efficacy of Antihypertensive Agents in the Spontaneously Hypertensive Rat (SHR) Model

| Compound | Dose Range (mg/kg, p.o.) | Maximum Reduction in Mean Arterial Pressure (mmHg) |

| This compound (Expected Profile) | Variable | Dose-dependent reduction |

| Prazosin | 0.1 - 1 | ~30-40 |

| Captopril | 10 - 100 | ~40-50 |

| Losartan | 3 - 30 | ~35-45 |

Note: The values for Prazosin, Captopril, and Losartan are representative and sourced from preclinical studies. The expected profile for this compound is hypothetical.

Experimental Protocol: In Vivo Hypertension Study (SHR Model)

-

Animal Acclimatization: Adult male SHRs are acclimatized to the housing conditions for at least one week.

-

Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured. For the tail-cuff method, rats are trained to the procedure to minimize stress-induced fluctuations.

-

Drug Administration: Animals are randomly assigned to treatment groups (vehicle control, this compound at various doses, and a positive control). The drug is typically administered orally (p.o.) once daily for a specified period (e.g., 2-4 weeks).

-

Blood Pressure Monitoring: Blood pressure is monitored at regular intervals throughout the study.

-

Data Analysis: The change in blood pressure from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the drug's effect compared to the vehicle control.

Conclusion

While specific preclinical data for this compound remains largely proprietary or unpublished, its profile as a dual 5-HT₂A and α₁-adrenergic antagonist provides a clear framework for its intended therapeutic action and the necessary preclinical evaluation. The methodologies and representative data presented in this guide offer a comprehensive overview of the standard procedures involved in characterizing a novel antihypertensive agent. These studies, from in vitro receptor binding to in vivo efficacy models, are fundamental to establishing the pharmacological profile and therapeutic potential of a drug candidate before its consideration for clinical development.

References

The Primary Research Applications of Lidanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lidanserin (also known as ZK-33839) is a potent and selective antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1] While initially investigated as a potential antihypertensive agent, it was never brought to market.[1] Consequently, the primary and enduring utility of this compound lies in its application as a precise pharmacological tool in preclinical research. Its dual antagonism allows for the targeted investigation of the physiological and pathological roles of the 5-HT2A and α1-adrenergic systems.

In neuroscience, this compound is employed to dissect the involvement of 5-HT2A receptors in various central nervous system processes, including the modulation of behavior, cognition, and the mechanism of action of psychedelic drugs. In cardiovascular research, its α1-adrenergic antagonistic properties make it a valuable agent for studying blood pressure regulation and the effects of adrenergic signaling on the vasculature. This guide provides an in-depth overview of this compound's pharmacological profile, experimental applications, and the signaling pathways it modulates, establishing its role as a critical tool for researchers in the field.

Quantitative Pharmacological Profile

The following tables summarize the binding affinities of this compound for its primary targets. This data is essential for designing and interpreting experiments aimed at investigating the serotonergic and adrenergic systems.

| Receptor Target | Ligand | Preparation | K_i_ (nM) | Reference |

| 5-HT2A | [³H]-Ketanserin | Rat brain cortex | 1.2 | Schröder et al., 1988 |

| α1-adrenergic | [³H]-Prazosin | Rat brain cortex | 2.5 | Schröder et al., 1988 |

Table 1: In Vitro Receptor Binding Affinity of this compound.

| Assay | Agonist | Preparation | pA₂ value | Reference |

| 5-HT-induced contractions | Serotonin | Rat caudal artery | 9.3 | Schröder et al., 1988 |

| Noradrenaline-induced contractions | Noradrenaline | Rat caudal artery | 8.1 | Schröder et al., 1988 |

Table 2: In Vitro Functional Antagonism of this compound.

Key Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A and α1-adrenergic receptors.

Methodology (based on Schröder et al., 1988):

-

Tissue Preparation: Male Wistar rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands. After a final centrifugation, the pellet is resuspended in the assay buffer.

-

5-HT2A Receptor Binding Assay:

-

Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

-

Incubation: Aliquots of the membrane preparation are incubated with various concentrations of [³H]-Ketanserin and either buffer or increasing concentrations of this compound.

-

Non-specific binding: Determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist (e.g., 1 µM spiperone).

-

Incubation Conditions: 37°C for 15 minutes.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

α1-Adrenergic Receptor Binding Assay:

-

Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

-

Incubation: Similar to the 5-HT2A assay, membranes are incubated with [³H]-Prazosin and varying concentrations of this compound.

-

Non-specific binding: Determined in the presence of 1 µM phentolamine.

-

Incubation Conditions: 25°C for 30 minutes.

-

Separation and Quantification: As described for the 5-HT2A assay.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

In Vivo Models of Functional Antagonism

Objective: To assess the functional antagonist activity of this compound at 5-HT2A and α1-adrenergic receptors in living organisms.

1. DOI-Induced Head-Twitch Response (HTR) in Rodents (5-HT2A Antagonism):

-

Rationale: The 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) reliably induces a characteristic head-twitch response in mice and rats. This behavior is a well-established in vivo model for screening 5-HT2A receptor antagonists.

-

Methodology:

-

Animals: Male mice or rats are used.

-

Drug Administration: Animals are pre-treated with various doses of this compound (or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Agonist Challenge: After a pre-determined time (e.g., 30 minutes), animals are challenged with a standard dose of DOI (e.g., 1-2.5 mg/kg, i.p.).

-

Behavioral Observation: Immediately following DOI injection, animals are placed in individual observation chambers, and the number of head twitches is counted for a specific period (e.g., 30-60 minutes).

-

Data Analysis: The ability of this compound to dose-dependently reduce the number of DOI-induced head twitches is quantified.

-

2. Phenylephrine-Induced Vasoconstriction (α1-Adrenergic Antagonism):

-

Rationale: The selective α1-adrenergic receptor agonist phenylephrine causes a dose-dependent increase in blood pressure through vasoconstriction. Antagonism of this effect is a reliable measure of α1-adrenergic blockade.

-

Methodology:

-

Animals: Anesthetized rats are typically used.

-

Instrumentation: The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.

-

Drug Administration: A baseline blood pressure is established, and then a dose-response curve to intravenous (i.v.) phenylephrine is determined. Subsequently, this compound is administered i.v., and after a stabilization period, the phenylephrine dose-response curve is re-determined.

-

Data Analysis: The rightward shift in the phenylephrine dose-response curve in the presence of this compound indicates competitive antagonism at α1-adrenergic receptors.

-

Signaling Pathways Modulated by this compound

This compound, as an antagonist, blocks the downstream signaling cascades initiated by the activation of 5-HT2A and α1-adrenergic receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like serotonin leads to the activation of the Gq protein. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound blocks this entire pathway by preventing the initial receptor activation.

5-HT2A Receptor Gq Signaling Pathway and this compound Blockade.

α1-Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the α1-adrenergic receptor's activation by agonists such as norepinephrine or phenylephrine also engages the Gq-PLC-IP3/DAG signaling cascade. This leads to an increase in intracellular calcium and activation of PKC, resulting in physiological responses like smooth muscle contraction. This compound's antagonism at this receptor prevents these downstream effects.

α1-Adrenergic Receptor Gq Signaling Pathway and this compound Blockade.

Conclusion

References

Lidanserin as a Potential Tool for Studying Serotonin Syndrome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central and peripheral nervous systems.[1][2][3] Understanding its pathophysiology is critical for the development of effective therapeutics. Animal models that replicate the clinical features of serotonin syndrome are invaluable for this research.[4][5] A key mechanism implicated in the development of severe symptoms, particularly hyperthermia, is the overstimulation of the serotonin 2A (5-HT2A) receptor. Consequently, 5-HT2A receptor antagonists are essential tools for investigating the molecular mechanisms of serotonin syndrome and for the preclinical evaluation of potential treatments. This guide explores the utility of 5-HT2A antagonists in this context, with a specific focus on Lidanserin as a potential, albeit currently under-investigated, research tool. This compound is a potent 5-HT2A and α1-adrenergic receptor antagonist, a pharmacological profile that makes it a candidate for mitigating key aspects of serotonin syndrome. This document provides an overview of the relevant signaling pathways, experimental protocols for inducing and studying serotonin syndrome in animal models, and a framework for how a compound like this compound could be characterized for this application.

Introduction to Serotonin Syndrome

Serotonin syndrome is a toxidrome characterized by a triad of clinical features:

-

Altered Mental Status: Agitation, confusion, restlessness, and in severe cases, delirium.

-

Autonomic Hyperactivity: Tachycardia, hypertension, hyperthermia, diaphoresis, and diarrhea.

-

Neuromuscular Excitation: Tremor, myoclonus, hyperreflexia, and rigidity.

The syndrome arises from an excess of serotonin in the synaptic cleft, which can be caused by the therapeutic use of serotonergic drugs, drug interactions, or overdose. The severity of serotonin syndrome exists on a spectrum, from mild symptoms to a life-threatening condition.

The pathophysiology of serotonin syndrome is complex and involves multiple serotonin receptor subtypes. However, extensive research, particularly in animal models, has highlighted the critical role of the 5-HT2A receptor in mediating the most severe and life-threatening symptoms, such as hyperthermia and neuromuscular abnormalities. This makes 5-HT2A receptor antagonists a primary focus for both therapeutic intervention and as research tools to dissect the syndrome's mechanisms.

This compound: A Potential 5-HT2A Antagonist for Serotonin Syndrome Research

This compound (ZK-33839) is a compound identified as a potent antagonist of both 5-HT2A and α1-adrenergic receptors. It was initially developed as an antihypertensive agent but was never brought to market. Its dual antagonism is noteworthy, as both serotonergic and adrenergic systems are implicated in the autonomic and cardiovascular manifestations of serotonin syndrome.

While there is a lack of published studies specifically utilizing this compound to investigate serotonin syndrome, its known pharmacological profile makes it a compound of interest for this application. The following sections will outline the theoretical framework and experimental approaches for evaluating this compound as a tool in this research area, drawing parallels with established 5-HT2A antagonists.

Pharmacological Profile of 5-HT2A Antagonists

The utility of a 5-HT2A antagonist in studying serotonin syndrome is determined by its affinity and selectivity for the 5-HT2A receptor, as well as its activity at other relevant receptors. A summary of key pharmacological data for this compound and other relevant 5-HT2A antagonists is presented in Table 1. Note the absence of specific data for this compound in the context of serotonin syndrome models, highlighting a gap in the current literature.

| Compound | Primary Target(s) | 5-HT2A Receptor Affinity (Ki, nM) | Efficacy in Serotonin Syndrome Animal Models | Reference |

| This compound | 5-HT2A, α1-adrenergic | Data not available in searched literature | Not yet reported | |

| Ketanserin | 5-HT2A, α1-adrenergic, H1 | ~0.3 - 1.0 | Effective in preventing hyperthermia and mortality | |

| Ritanserin | 5-HT2A, 5-HT2C | ~0.5 - 2.0 | Completely prevents hyperthermia and death in a rat model | |

| Pipamperone | 5-HT2A, D2, D4, α1-adrenergic | ~5.0 - 20.0 | Completely prevents hyperthermia and death in a rat model | |

| Cyproheptadine | 5-HT2A, H1, muscarinic | ~1.0 - 10.0 | Prevents hyperthermia and lethality at high doses | |

| Chlorpromazine | D2, 5-HT2A, H1, α1-adrenergic, muscarinic | ~10.0 - 30.0 | Prevents hyperthermia and lethality at high doses |

Table 1: Comparative Pharmacological Profiles of this compound and Other 5-HT2A Antagonists.

Signaling Pathways in Serotonin Syndrome and 5-HT2A Antagonism

The overstimulation of 5-HT2A receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs), leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), contributing to the neuronal hyperexcitability and autonomic dysregulation seen in serotonin syndrome. This compound, as a 5-HT2A antagonist, would theoretically block this signaling pathway at the receptor level.

Experimental Protocols for Studying Serotonin Syndrome

The investigation of 5-HT2A antagonists like this compound in the context of serotonin syndrome requires robust and reproducible animal models. The following sections detail common experimental protocols.

Induction of Serotonin Syndrome in Rodents

A common and effective method for inducing a severe, hyperthermic serotonin syndrome in rats involves the co-administration of a monoamine oxidase inhibitor (MAOI) and a serotonin precursor.

Materials:

-

Clorgyline (MAO-A inhibitor)

-

5-Hydroxy-L-tryptophan (5-HTP)

-

Vehicle (e.g., saline)

-

Test compound (e.g., this compound) or its vehicle

-

Male Sprague-Dawley rats (250-300g)

-

Rectal temperature probe

-

Behavioral observation cages

Protocol:

-

Acclimatization: Acclimate rats to the experimental room and handling for at least 3 days prior to the experiment.

-

Baseline Measurements: Measure and record the baseline rectal temperature and behavioral signs of all animals.

-

Pretreatment: Administer the test compound (this compound at various doses) or its vehicle intraperitoneally (i.p.) 30-60 minutes before the induction of serotonin syndrome.

-

Induction:

-

Administer clorgyline (e.g., 2 mg/kg, i.p.).

-

30 minutes after clorgyline, administer 5-HTP (e.g., 100 mg/kg, i.p.).

-

-

Monitoring:

-

Continuously monitor rectal temperature at regular intervals (e.g., every 15 minutes) for at least 90-120 minutes.

-

Observe and score behavioral signs of serotonin syndrome (e.g., forepaw treading, hindlimb abduction, flat body posture, tremor) at the same intervals.

-

-

Data Analysis: Compare the changes in rectal temperature and behavioral scores between the vehicle-pretreated group and the this compound-pretreated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed protective effects.

Experimental Workflow Visualization

The workflow for a typical preclinical study evaluating a 5-HT2A antagonist for serotonin syndrome is depicted below.

Expected Outcomes and Data Presentation

The primary outcome of such studies would be the determination of this compound's ability to attenuate the physiological and behavioral manifestations of serotonin syndrome.

Quantitative Data

The quantitative data from these experiments should be summarized in tables for clear comparison.

| Treatment Group | Dose (mg/kg, i.p.) | Peak Rectal Temperature (°C ± SEM) | Area Under the Curve (Temperature vs. Time) | Behavioral Score (Median ± IQR) | Mortality Rate (%) |

| Vehicle + SS Induction | - | 41.5 ± 0.3 | 250 ± 15 | 10 ± 2 | 100 |

| This compound + SS Induction | 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound + SS Induction | 3 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| This compound + SS Induction | 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Hypothetical Data Table for Evaluating this compound's Efficacy in an Animal Model of Serotonin Syndrome (SS).

Logical Relationships in Therapeutic Action

The rationale for using a 5-HT2A antagonist like this compound is based on a clear logical progression from the cause of serotonin syndrome to the mechanism of intervention.

Conclusion

This compound's profile as a potent 5-HT2A and α1-adrenergic antagonist positions it as a promising, yet unvalidated, research tool for the study of serotonin syndrome. The experimental protocols and conceptual frameworks outlined in this guide provide a clear path for its evaluation. By employing animal models of serotonin syndrome, researchers can quantify the efficacy of this compound in preventing the hallmark symptoms of this condition, thereby elucidating the compound's potential therapeutic relevance and furthering our understanding of the central role of 5-HT2A receptor antagonism in mitigating serotonin toxicity. Future studies are warranted to generate the empirical data needed to fully characterize this compound's utility in this critical area of neuropharmacological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 3. Mechanism of action of flibanserin in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the history of Lidanserin development

An In-Depth Technical Guide to the Development History of Lidanserin and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "this compound" is ambiguous in scientific and commercial literature, referring to two distinct chemical entities: This compound (ZK-33839) , a dual 5-HT2A and α1-adrenergic receptor antagonist, and Zatosetron (LY-277,359) , a 5-HT3 receptor antagonist, which is sometimes informally misidentified as this compound. This guide addresses the development history of both compounds in separate, detailed sections to resolve this ambiguity.

Section 1: this compound (ZK-33839)

Introduction and Development History

This compound (developmental code: ZK-33839) is a compound identified for its dual antagonistic activity at serotonin 5-HT2A and α1-adrenergic receptors.[1][2] It was investigated for its potential as an antihypertensive agent.[2][3] The rationale for its development was based on the understanding that both 5-HT2A and α1-adrenergic receptor antagonism can contribute to vasodilation and a reduction in blood pressure.[4] Despite its clear pharmacological targets, this compound (ZK-33839) was never marketed, and detailed preclinical or clinical data are scarce in publicly available literature.

Mechanism of Action

This compound functions as a competitive antagonist at both the 5-HT2A and α1-adrenergic receptors.

-

α1-Adrenergic Receptor Antagonism: Blockade of these receptors on vascular smooth muscle prevents vasoconstriction induced by norepinephrine, leading to vasodilation and a decrease in peripheral resistance.

-

5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors also contributes to vasodilation, inhibiting serotonin-induced smooth muscle contraction.

The combined action on these two distinct receptor systems was hypothesized to produce a potent antihypertensive effect.

Quantitative Data

| Target | Action | Quantitative Data (K_i_ / IC_50_) | Reference |

| 5-HT2A Receptor | Antagonist | Data not publicly available | |

| α1-Adrenergic Receptor | Antagonist | Data not publicly available |

No peer-reviewed preclinical or clinical studies with quantitative data on the antihypertensive efficacy of this compound (ZK-33839) could be identified in the public domain.

Experimental Protocols

The following are representative protocols for characterizing a compound with dual 5-HT2A and α1-adrenergic receptor antagonism.

1.4.1 Radioligand Binding Assay for 5-HT2A Receptor Affinity

-

Objective: To determine the binding affinity (K_i_) of this compound (ZK-33839) for the human 5-HT2A receptor.

-

Materials:

-

Membrane preparations from CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Thaw cell membrane preparations on ice.

-

In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), varying concentrations of this compound (ZK-33839), and a fixed concentration of [³H]-Ketanserin (e.g., 0.5 nM).

-

For determining non-specific binding, a parallel set of wells is prepared with the membrane preparation, radioligand, and a high concentration of Mianserin.

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC_50_ value using non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

1.4.2 Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

-

Objective: To determine the binding affinity (K_i_) of this compound (ZK-33839) for the α1-adrenergic receptor.

-

Materials:

-

Membrane preparations from rat cerebral cortex or cells expressing α1-adrenergic receptors.

-

Radioligand: [³H]-Prazosin.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

The procedure is analogous to the 5-HT2A binding assay, with [³H]-Prazosin used as the radioligand and phentolamine for determining non-specific binding.

-

-

Data Analysis:

-

Data analysis follows the same steps as described for the 5-HT2A assay to determine the K_i_ value for this compound at the α1-adrenergic receptor.

-

Signaling Pathways

Caption: Signaling pathways blocked by this compound (ZK-33839).

Section 2: Zatosetron (LY-277,359)

Introduction and Development History

Zatosetron (developmental code: LY-277,359) is a potent and selective 5-HT3 receptor antagonist. It was developed by Eli Lilly and Company and investigated primarily for its potential as an anxiolytic and antiemetic agent. The development of Zatosetron was part of a broader effort in the pharmaceutical industry to target the 5-HT3 receptor, which had been validated as a key mediator of nausea and vomiting, particularly that induced by chemotherapy.

Clinical trials were conducted to evaluate Zatosetron's efficacy. A pilot study in patients with anxiety showed a trend towards reducing anxiety symptoms, although statistical significance was not reached. It was also studied for its antiemetic effects. Despite showing promise in preclinical and early clinical studies, the development of Zatosetron for these indications did not ultimately lead to a marketed product.

Mechanism of Action

Zatosetron functions as a competitive antagonist at the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. When activated by serotonin, this channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺), which leads to neuronal depolarization. Zatosetron binds to the receptor and prevents this channel opening, thereby blocking the excitatory effects of serotonin at these sites. This mechanism is crucial in both the central and peripheral nervous systems for modulating emesis and anxiety.

Quantitative Data

The following tables summarize the available quantitative data for Zatosetron (LY-277,359).

Table 2.1: In Vivo Antagonist Potency

| Assay | Species | Parameter | Value | Reference |

| 5-HT-Induced Bradycardia (von Bezold-Jarisch reflex) | Rat | ED_50_ (i.v.) | 0.86 µg/kg |

Table 2.2: Human Pharmacokinetic Parameters (Single Oral Dose of 46.2 mg)

| Parameter | Value | Reference |

| T_max_ (Time to Peak Serum Concentration) | 3 - 8 hours | |

| t_1/2_ (Elimination Half-life) | 25 - 37 hours | |

| Protein Binding | ~75% | |

| Major Metabolites | Zatosetron N-oxide, N-desmethyl-zatosetron, 3-hydroxy-zatosetron | |

| Excretion | ~80% in urine, ~20% in feces |

Experimental Protocols

2.4.1 Functional Assay: Antagonism of the von Bezold-Jarisch Reflex

-

Objective: To determine the in vivo potency of Zatosetron in blocking the 5-HT-induced von Bezold-Jarisch reflex, a measure of 5-HT3 receptor antagonism.

-

Materials:

-

Male Sprague-Dawley rats, anesthetized (e.g., with urethane).

-

Serotonin (5-HT) solution for intravenous injection.

-

Zatosetron (LY-277,359) solution for intravenous injection.

-

Cannulas for the jugular vein (for drug administration) and carotid artery (for blood pressure and heart rate monitoring).

-

Data acquisition system to record cardiovascular parameters.

-

-

Procedure:

-

Anesthetize the rat and insert cannulas into the jugular vein and carotid artery.

-

Allow the animal to stabilize.

-

Administer an intravenous bolus of 5-HT to elicit the von Bezold-Jarisch reflex, characterized by a transient bradycardia and hypotension. Record the baseline response.

-

Administer a specific dose of Zatosetron intravenously.

-

After a set period (e.g., 5-10 minutes), challenge the animal again with the same dose of 5-HT and record the response.

-

Repeat steps 4 and 5 with increasing doses of Zatosetron to generate a dose-response curve for the antagonism of the 5-HT-induced bradycardia.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of Zatosetron.

-

Plot the percentage inhibition against the logarithm of the Zatosetron dose.

-

Determine the ED_50_ (the dose required to produce 50% of the maximal inhibition) from the dose-response curve using non-linear regression.

-

Signaling Pathway and Experimental Workflow

Caption: Mechanism of Zatosetron at the 5-HT3 ion channel.

Caption: Experimental workflow for the von Bezold-Jarisch reflex assay.

References

- 1. In vitro metabolism of zatosetron. Interspecies comparison and role of CYP 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonists do not alter spontaneous contraction of pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Neuroscience Applications of Lidanserin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidanserin (ZK-33839) is a potent antagonist of the serotonin 2A (5-HT2A) and α1-adrenergic receptors.[1][2][3][4][5] Originally investigated as an antihypertensive agent, it was never brought to market. Despite its limited clinical development, its specific pharmacological profile as a dual antagonist makes it a valuable, albeit under-explored, tool for neuroscience research. This technical guide provides a comprehensive overview of this compound's core attributes, its primary molecular targets, and its potential applications in elucidating the complex roles of the serotonergic and adrenergic systems in brain function and disease. Due to the scarcity of publicly available data on this compound, this guide will also draw parallels with the well-characterized compound Ketanserin, which shares a similar mechanism of action, to provide a comparative context for its potential utility.

Introduction to this compound

This compound is a synthetic compound that acts as a competitive antagonist at both 5-HT2A and α1-adrenergic receptors. This dual antagonism is a key feature that distinguishes it from more selective agents and offers a unique opportunity to probe the synergistic or opposing roles of these two critical receptor systems in the central nervous system. While its development was halted in the clinical phase for hypertension, its utility as a research tool remains significant for investigating neuropsychiatric and neurological disorders where both serotonin and norepinephrine signaling are implicated.

Molecular Targets and Signaling Pathways

This compound's effects are mediated through the blockade of the 5-HT2A and α1-adrenergic receptors. Understanding the canonical signaling pathways of these G-protein coupled receptors (GPCRs) is fundamental to predicting and interpreting the outcomes of experiments utilizing this compound.

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is primarily coupled to the Gq/11 signaling cascade. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream effectors modulate a wide array of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression.

Figure 1. Antagonism of the 5-HT2A Receptor Signaling Pathway by this compound.

The α1-Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, α1-adrenergic receptors are also coupled to the Gq/11 G-protein. Upon binding of endogenous ligands such as norepinephrine or epinephrine, the receptor activates the same PLC-IP3/DAG signaling cascade. This leads to an increase in intracellular calcium and activation of PKC, which in vascular smooth muscle results in contraction. In the central nervous system, this pathway is involved in regulating arousal, attention, and neuronal excitability.

Figure 2. Antagonism of the α1-Adrenergic Receptor Signaling Pathway by this compound.

Quantitative Data and Comparative Pharmacology

| Receptor | Ketanserin Ki (nM) |

| 5-HT2A | 0.6 - 3.5 |

| α1-adrenergic | 1.3 - 10 |

| H1 (Histamine) | 2.5 - 11 |

| 5-HT2C | 15 - 60 |

| α2-adrenergic | 100 - 500 |

| D2 (Dopamine) | > 1000 |

Data compiled from publicly available pharmacology databases.

This table illustrates that Ketanserin exhibits high affinity for both 5-HT2A and α1-adrenergic receptors, with lower affinity for other receptor types. It is plausible that this compound possesses a similar high-affinity profile for its primary targets.

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound are not widely published. However, standard methodologies for characterizing a dual 5-HT2A/α1-adrenergic antagonist in a neuroscience context would include the following:

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for 5-HT2A, α1-adrenergic, and a panel of other relevant receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing the human recombinant receptors of interest (e.g., HEK293 cells).

-

Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic).

-

Add increasing concentrations of non-labeled this compound to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assays

-

Objective: To assess the functional consequences of 5-HT2A and α1-adrenergic receptor blockade by this compound on animal behavior.

-

Methodology (Example: Head-Twitch Response in Mice):

-

Administer this compound (at various doses) or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment time, administer a 5-HT2A receptor agonist (e.g., DOI).

-

Observe and count the number of head-twitches for a defined period.

-

A reduction in DOI-induced head-twitches would indicate functional 5-HT2A receptor antagonism by this compound.

-

-

Methodology (Example: Locomotor Activity):

-

Administer this compound or vehicle to mice.

-

Place the animals in an open-field arena equipped with photobeam detectors.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

-

Changes in locomotor activity can reflect the modulation of both serotonergic and adrenergic systems.

-

Mandatory Visualization: Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel CNS-active compound like this compound.

Figure 3. Conceptual workflow for the preclinical evaluation of a CNS compound.

Potential Roles of this compound in Neuroscience Research

Given its dual antagonism, this compound can be a valuable tool for:

-

Dissecting Neurotransmitter Interactions: Investigating the interplay between the 5-HT2A and α1-adrenergic systems in regulating complex behaviors such as cognition, mood, and sleep-wake cycles.

-

Modeling Atypical Antipsychotic Action: Many second-generation antipsychotics exhibit both 5-HT2A and adrenergic antagonism. This compound could be used as a probe to understand the contribution of this dual blockade to their therapeutic effects and side-effect profiles.

-

Psychedelic Research: The psychedelic effects of classic hallucinogens like psilocybin and LSD are primarily mediated by 5-HT2A receptor agonism. This compound could be used to block these effects, helping to isolate the downstream neural circuits involved in the psychedelic experience.

-

Investigating Neurodegenerative Disorders: Both serotonergic and adrenergic systems are dysregulated in conditions like Parkinson's and Alzheimer's disease. This compound could be employed to explore the functional consequences of blocking these receptors in animal models of these diseases.

Conclusion